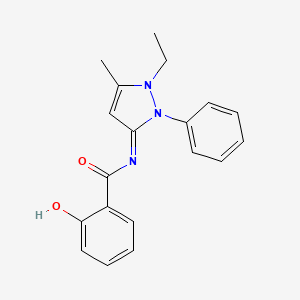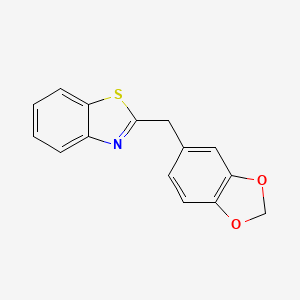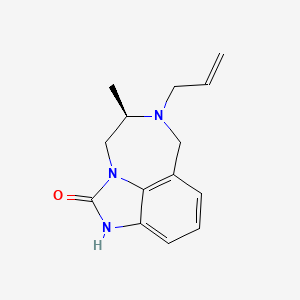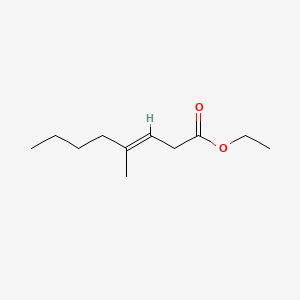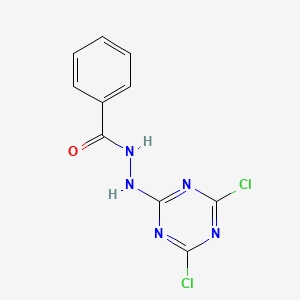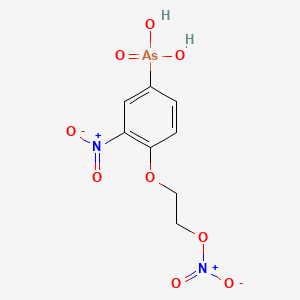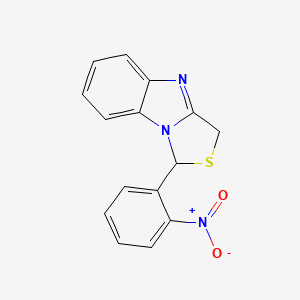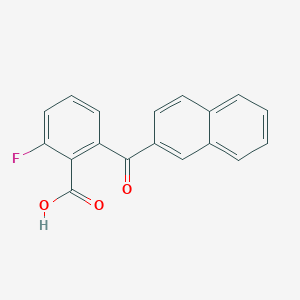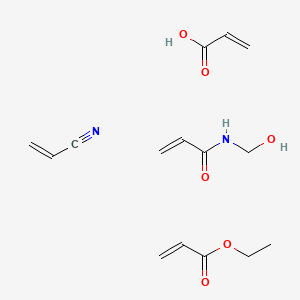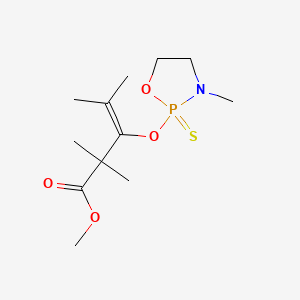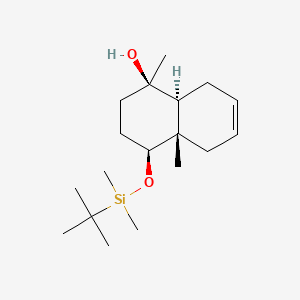
(1,4-Diaminobutyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminobutylphosphonic acid is an organic compound with the molecular formula C4H13N2O3P. It is characterized by the presence of two amino groups and a phosphonic acid group attached to a butyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminobutane with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,4-diaminobutylphosphonic acid often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Aplicaciones Científicas De Investigación
1,4-Diaminobutylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, surfactants, and agrochemicals
Mecanismo De Acción
The mechanism of action of 1,4-diaminobutylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The phosphonic acid group plays a crucial role in binding to the active site of enzymes, thereby blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobutane: A related compound with similar structural features but lacking the phosphonic acid group.
1,4-Diaminopentylphosphonic acid: Another analog with an additional carbon in the butyl chain.
Phosphonic acid derivatives: Compounds with similar functional groups but different carbon chain lengths
Uniqueness
1,4-Diaminobutylphosphonic acid is unique due to the presence of both amino and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
20820-73-9 |
|---|---|
Fórmula molecular |
C4H13N2O3P |
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
1,4-diaminobutylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9) |
Clave InChI |
OBJPQOZOSRAWEO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(N)P(=O)(O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


